2,3-Di(butanoyloxy)propyl hexadecanoate

Vue d'ensemble

Description

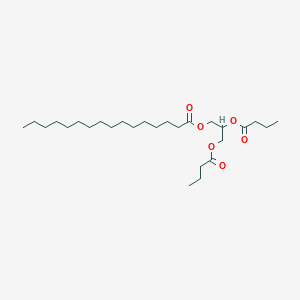

Le 1,2-Dibutyryl-3-Palmitoyl-rac-glycérol est un composé de triacylglycérol qui contient de l'acide butyrique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3 . Ce composé a été identifié dans la graisse de beurre et les glandes de Dufour maternelles des abeilles Anthophora . Il s'agit d'une molécule importante en biochimie lipidique en raison de sa structure et de ses propriétés uniques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 1,2-Dibutyryl-3-Palmitoyl-rac-glycérol implique des réactions d'estérification où l'acide butyrique et l'acide palmitique sont estérifiés avec du glycérol. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique et est réalisée sous reflux pour assurer une estérification complète .

Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des processus d'estérification similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la distillation et la chromatographie garantit une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Le 1,2-Dibutyryl-3-Palmitoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'acides carboxyliques et d'autres produits oxydés.

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, les liaisons esters peuvent être hydrolysées pour donner du glycérol, de l'acide butyrique et de l'acide palmitique.

Transestérification : Cette réaction implique l'échange de groupes esters avec des alcools, conduisant à la formation de différents esters.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont utilisées.

Transestérification : Des catalyseurs tels que le méthylate de sodium ou les lipases sont utilisés.

Principaux Produits Formés :

Oxydation : Acides carboxyliques et autres dérivés oxydés.

Hydrolyse : Glycérol, acide butyrique et acide palmitique.

Transestérification : Divers esters en fonction de l'alcool utilisé.

Applications de la Recherche Scientifique

Le 1,2-Dibutyryl-3-Palmitoyl-rac-glycérol a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la biochimie lipidique et le comportement des triacylglycérols.

Biologie : Le composé est étudié pour son rôle dans le métabolisme cellulaire et le stockage de l'énergie.

Médecine : La recherche explore ses effets thérapeutiques potentiels et son rôle dans les troubles métaboliques.

Mécanisme d'Action

Le mécanisme d'action du 1,2-Dibutyryl-3-Palmitoyl-rac-glycérol implique son métabolisme dans le corps. Le composé est hydrolysé par les lipases pour libérer de l'acide butyrique et de l'acide palmitique, qui sont ensuite utilisés dans diverses voies métaboliques. L'acide butyrique est connu pour ses propriétés anti-inflammatoires et anticancéreuses, tandis que l'acide palmitique est un composant clé des membranes cellulaires .

Composés Similaires :

1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol : Contient de l'acide palmitoléique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3.

1,2-Distearoyl-3-Palmitoyl-rac-glycérol : Contient de l'acide stéarique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3.

1,2-Dilinoleoyl-3-Palmitoyl-rac-glycérol : Contient de l'acide linoléique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3.

Unicité : Le 1,2-Dibutyryl-3-Palmitoyl-rac-glycérol est unique en raison de la présence d'acide butyrique, qui confère des activités biologiques distinctes telles que des effets anti-inflammatoires et anticancéreux. Cela le distingue des autres triacylglycérols qui contiennent différents acides gras .

Applications De Recherche Scientifique

Biochemistry

In biochemistry, 2,3-Di(butanoyloxy)propyl hexadecanoate serves as a model compound for studying lipid interactions within cellular membranes. Its amphiphilic nature allows it to influence membrane fluidity, which is critical for the function of membrane-bound enzymes and receptors. Research indicates that this compound can modulate signaling pathways, acting as a secondary messenger in various biological processes .

Pharmaceuticals

The compound has been investigated for its potential as an antiviral agent. Specifically, derivatives of similar structures have shown efficacy against viruses such as Herpes Simplex Virus (HSV) and Hepatitis B . The ability to enhance bioavailability through modifications makes it an attractive candidate for drug formulation.

Case Study: Antiviral Activity

- Objective: Evaluate the antiviral properties of this compound.

- Method: In vitro studies measuring the compound's effectiveness against HSV.

- Results: Demonstrated significant inhibition of viral replication at varying concentrations.

Materials Science

In materials science, this compound is utilized in the development of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water. Its unique structure allows it to reduce surface tension effectively, making it suitable for applications in cosmetics and food products.

Case Study: Emulsification

- Objective: Assess the emulsifying properties of this compound in food applications.

- Method: Comparison with traditional emulsifiers in salad dressings.

- Results: Showed improved stability and texture in emulsified products.

Summary of Applications

The diverse applications of this compound can be summarized as follows:

| Application Area | Specific Uses |

|---|---|

| Biochemistry | Model for lipid interactions |

| Pharmaceuticals | Potential antiviral agent |

| Materials Science | Surfactant and emulsifier in products |

Mécanisme D'action

The mechanism of action of 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol involves its metabolism in the body. The compound is hydrolyzed by lipases to release butyric acid and palmitic acid, which are then utilized in various metabolic pathways. Butyric acid is known for its anti-inflammatory and anticancer properties, while palmitic acid is a key component of cellular membranes .

Comparaison Avec Des Composés Similaires

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: Contains palmitoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

1,2-Distearoyl-3-Palmitoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

Uniqueness: 1,2-Dibutyryl-3-Palmitoyl-rac-glycerol is unique due to the presence of butyric acid, which imparts distinct biological activities such as anti-inflammatory and anticancer effects. This sets it apart from other triacylglycerols that contain different fatty acids .

Activité Biologique

2,3-Di(butanoyloxy)propyl hexadecanoate, also known as tripalmitin, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₃₇H₇₄O₅

- Molecular Weight : 598.96 g/mol

- CAS Number : 74055-98-4

The compound features a glycerol backbone with two butanoyloxy groups and one hexadecanoate group. Its unique structure contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with lipid membranes and enzymes. The ester groups can be hydrolyzed by lipases, releasing butanoic acid and hexadecanoic acid (palmitic acid), which are known to participate in various metabolic pathways.

Key Mechanisms:

- Lipid Metabolism : The hydrolysis process plays a crucial role in lipid metabolism, influencing energy storage and utilization.

- Drug Delivery Systems : Due to its lipidic nature, the compound is investigated for its application in lipid-based drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceutical formulations .

- Anti-inflammatory Effects : Preliminary studies have shown that the compound may modulate inflammatory responses by affecting cytokine production .

- Cell Membrane Interaction : The compound's interaction with cell membranes has been linked to changes in membrane fluidity and permeability, which can influence cellular signaling pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various fatty acid esters, including this compound. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a natural preservative .

- Inflammation Modulation : Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tripalmitin (this compound) | Glycerol backbone with two butanoyloxy groups | Antimicrobial, anti-inflammatory |

| Glyceryl monostearate | Glycerol with one stearate group | Emulsifying agent with mild antimicrobial properties |

| Phosphatidylcholine | Glycerol backbone with phosphate group | Essential for cell membrane integrity; involved in signaling |

Propriétés

IUPAC Name |

2,3-di(butanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)32-23-24(33-27(30)20-6-3)22-31-25(28)19-5-2/h24H,4-23H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQHBSIZIHQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275624 | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74055-98-4 | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74055-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.